molecular formula C8H8N2 B014826 5-Aminoindole CAS No. 5192-03-0

5-Aminoindole

Cat. No.: B014826
CAS No.: 5192-03-0
M. Wt: 132.16 g/mol
InChI Key: ZCBIFHNDZBSCEP-UHFFFAOYSA-N
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Description

5-Aminoindole is an organic compound with the chemical formula C8H8N2 It is a derivative of indole, featuring an amino group at the 5-position

Synthetic Routes and Reaction Conditions:

    Electropolymerization Method: One common method for synthesizing this compound involves the electropolymerization of indole derivatives on conductive electrode surfaces.

    Self-Templated Method: Another approach involves a self-templated method where the this compound monomer with amphiphilic structures forms micelles by self-assembly in an aqueous solution.

Industrial Production Methods:

    Template-Free Synthesis: A scalable and controllable synthesis method for poly-5-aminoindole nanoparticles has been developed.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives, depending on the reaction conditions.

    Reduction Products: Reduction reactions typically yield reduced forms of this compound, such as 5-aminoindoline.

Mechanism of Action

Target of Action

5-Aminoindole, also known as 1H-Indol-5-amine, is a bioactive compound that has been found to interact with multiple targets. It has been used as a reactant for the preparation of various compounds, including Smac mimetics that bind to the BIR2 domain of the anti-apoptotic protein XIAP, cytotoxic and antimitotic agents, insulin-like growth factor 1 receptor inhibitors, and antitumoral agents . .

Mode of Action

It’s known that indole derivatives, which include this compound, can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets can lead to various changes, depending on the specific target and the context of the interaction.

Biochemical Pathways

Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its interactions. Given its potential biological activities, it could have a range of effects, from antiviral to anticancer effects . .

Safety and Hazards

5-Aminoindole is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The use of 5-Aminoindole in the synthesis of poly-5-aminoindole nanoparticles has demonstrated the potential for printable multiplexed electrochemical biosensors with ultra-high sensitivity . Another study showed the possibility of using poly-5-aminoindole together with graphene oxide, multilayer graphene (MLG), or nitrogen-doped MLG (N-MLG) for the formation of Co–N-C electrocatalysts for both ORR and HER in acid electrolyte .

Comparison with Similar Compounds

5-Aminoindole can be compared with other indole derivatives:

Properties

IUPAC Name

1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBIFHNDZBSCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063734
Record name 5-Aminoindole
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Molecular Weight

132.16 g/mol
Source PubChem
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CAS No.

5192-03-0
Record name 5-Aminoindole
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Record name 5-Aminoindole
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Record name 5-Aminoindole
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Record name Indol-5-ylamine
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Synthesis routes and methods I

Procedure details

A mixture of 5-nitro-1H-indole (11 g, 67.9 mmol) and Pd/C (5%; 1g), dissolved in ethanol (50 mL), was hydrogenated for 3 h at 40 psi. The reaction mixture was filtered and the excess of ethanol was evaporated under reduced pressure. Solid product was recrystallized from hexane to obtain the pure compound 5-aminoindole (55-1). Yield: 92.5%. 1H NMR (500 MHz, CDCl3): δ 7.96 (br, 1H), 7.20 (d, 1H), 7.13 (s, 1H), 6.95 (s, 1H), 6.67 (dd, 1H), 6.37 (s, 1H), 3.50 (s, 2H). MS (ESI) m/z 133.0 (M+H)+
Quantity
11 g
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50 mL
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Yield
92.5%

Synthesis routes and methods II

Procedure details

To a solution of 11.3 gm (50 mMol) 5-amino-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 250 mL methanol were added 3.0 gm 5% palladium on carbon. The mixture was hydrogenated at room temperature under an initial hydrogen pressure of 60 p.s.i. for 18 hours. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to give a dark gum which was slurried in hexane to give the title compound as a brown solid.
Quantity
11.3 g
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reactant
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250 mL
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solvent
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3 g
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catalyst
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60
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

5-nitroindole (1.0 g, 6.17 mmol) was dissolved in methanol (10 ml) and anhydrous tetrahydrofuran (10 ml) at room temperature and then, palladium/carbon (10%) of a catalystic amount and ammonium formate (2.0 g, 31.7 mmol) were added to be stirred slowly at room temperature for 30 minutes. After completing the reaction, the reacting solution was filtered through celite, washed with methanol, concentrated under reduced pressure and then, dropped a silica gel short column. Afterward, the residue was concentrated again under reduced pressure and triturated with isooctane. As a result, the present compound (0.45 g, productive yield 55%) was obtained as a solid phase.
Quantity
1 g
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reactant
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10 mL
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10 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Aminoindole?

A1: The molecular formula of this compound is C8H8N2, and its molecular weight is 132.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. These include Fourier transform infrared (FTIR) and Raman spectroscopy [], 1H-15N heteronuclear shift correlation (GHNMQC) [], and magnetic circular dichroism (MCD) spectroscopy. []

Q3: Are there specific applications leveraging this compound's polymerization properties?

A3: Yes, poly(this compound) has shown promise in various applications, including:

  • Printable electrochemical immunosensors: When synthesized as nanoparticles, poly(this compound) offers excellent conductivity, a large surface area, and abundant -NH2 groups for antibody binding, enabling the development of highly sensitive biosensors. []
  • Corrosion inhibition: Poly(this compound) coatings on stainless steel demonstrate effective corrosion inhibition in acidic media. []
  • Electrocatalysis:
    • Poly(this compound) can be incorporated into nanocomposites with graphene-like materials to develop bifunctional electrocatalysts for oxygen reduction and hydrogen evolution reactions. []
    • It also serves as a catalyst support for methanol electrooxidation in alkaline media when combined with graphene. []

Q4: How does the presence of this compound affect the properties of polybenzoxazines?

A4: Adding this compound to aldehyde-functional benzoxazine (PHB-a) systems can significantly enhance their processability and mechanical properties. This is achieved through a low-temperature ring-opening polymerization facilitated by this compound and specific reactions between its indole groups and the aldehyde groups of PHB-a. []

Q5: Can this compound be used in organic synthesis?

A5: Yes, this compound serves as a building block for various heterocyclic compounds. For instance, it participates in:

  • Catalyst-free synthesis of quinopyrroloquinoline derivatives: Reacting this compound with aromatic aldehydes and 4-hydroxyquinolin-2(1H)-one in ethanol yields these valuable heterocycles. []
  • One-pot synthesis of pyrroloquinoline derivatives: Combining this compound with benzaldehydes and phenylacetylenes in the presence of a lanthanum catalyst leads to the formation of pyrrolo[3,2-f] and pyrrolo[2,3-h]quinolines. Interestingly, the reaction pathway leading to pyrrolo[2,3-h]quinolines is considered unexpected and attributed to the indole moiety of this compound. []

Q6: How does the position of the amino group in aminoindoles affect their activity?

A6: The position of the amino group significantly influences the reactivity and biological activity of aminoindoles. Research shows that this compound exhibits different reactivity compared to its isomers like 6-aminoindole in reactions with electrophiles, impacting the synthesis of specific pyrroloindole derivatives. [] Furthermore, the electrochemical behavior of 5-substituted indoles, including this compound, differs from that of indoles with substituents in other positions. []

Q7: Are there challenges in utilizing this compound due to stability concerns?

A7: Yes, this compound, particularly when unsubstituted at the 2- and 3-positions, is known to be air and light sensitive. [] This sensitivity can lead to the formation of fluorescent degradation products upon exposure to air and solvents like acetone. []

Q8: How can the stability issues of this compound be addressed?

A8: One approach to enhance this compound's stability involves converting it to less sensitive derivatives. Condensation reactions with acetone or mesityl oxide yield stable quinoline derivatives, offering a way to store and utilize the compound's reactivity. []

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